molecular formula C7H10N2O2 B1331667 (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 96193-26-9

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1331667
CAS No.: 96193-26-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-RXMQYKEDSA-N
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Description

Molecular Structure and Stereochemistry

The molecular architecture of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a bicyclic system where a pyrrolidine ring is fused to a pyrazine ring through a shared nitrogen atom. The compound possesses the molecular formula C₇H₁₀N₂O₂ with an average molecular mass of 154.169 atomic mass units and a monoisotopic mass of 154.074228 atomic mass units. The structural framework contains one defined stereocenter, specifically at the 8a position, which gives rise to the (R)-configuration that distinguishes this enantiomer from its (S)-counterpart.

The bicyclic system demonstrates significant conformational rigidity due to the fused ring structure, which constrains the spatial arrangement of atoms and limits rotational freedom around certain bonds. The presence of two carbonyl groups at positions 1 and 4 creates a diketopiperazine motif that contributes to the compound's chemical reactivity and intermolecular interactions. The nitrogen atoms within the ring system exhibit different chemical environments, with one nitrogen participating in the lactam functionality while the other serves as a bridgehead atom connecting the two rings.

Systematic nomenclature identifies this compound through various accepted names, including the International Union of Pure and Applied Chemistry designation and several synonymous terms used in chemical databases. The stereochemical descriptor (R) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment.

Property Value Reference
Molecular Formula C₇H₁₀N₂O₂
Average Molecular Weight 154.169 g/mol
Monoisotopic Mass 154.074228 g/mol
Defined Stereocenters 1
ChemSpider Identification 746408

Properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the condensation of 1,2-diketones with 1,2-diamines in the presence of a base such as potassium tert-butoxide in aqueous methanol can yield the desired compound . This method is advantageous due to its high yield and the absence of expensive catalysts.

Industrial Production Methods

Industrial production of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis often involves cyclization strategies. A 2023 study demonstrated the use of 2-formylpyrrole-based enaminones with ammonium acetate to form pyrrolo[1,2-a]pyrazine derivatives . Reaction conditions significantly influence yields:

BaseSolventTemperature (°C)Time (h)Yield (%)
DBUDMF802415–20
Li₂CO₃DMF100645–60
KOtBuTHF601220–25

Optimal results were achieved with lithium carbonate in DMF at 100°C, yielding 45–60% . This method enables scalable production of the core structure for further functionalization.

Halogenation (Bromination)

Electrophilic bromination using N-bromosuccinimide (NBS) selectively modifies the aromatic ring:

ReagentMolar RatioProductYield (%)
NBS1.0 eq6-Bromo derivative (4j) 72
NBS2.0 eq6,7-Dibromo derivative (4k) 65

The dibromo derivative (4k) shows enhanced antibacterial activity compared to the parent compound . Regioselectivity is governed by electron density distribution in the pyrrolo-pyrazine system.

Alkylation and Functionalization

Side-chain modifications expand bioactivity. For example:

  • 3-Benzyl derivative : Synthesized via alkylation with benzyl bromide, this analog exhibits anti-quorum sensing activity in Pseudomonas aeruginosa, downregulating virulence genes (pqsA, pqsC) by 2.5–3.0-fold .
  • Hydroxymethyl derivative : Introduced using hydroxymethylation agents, this variant improves aqueous solubility but reduces antimicrobial potency due to steric effects .

Comparative Reactivity of Structural Analogs

Modifications at the 3-position significantly alter reactivity and biological effects:

DerivativeKey ModificationReactivity Profile
3-Benzyl (PAO1 inhibitor) Benzyl substitutionHigh anti-quorum sensing activity
3-HydroxymethylHydroxymethyl groupEnhanced solubility, lower potency
6,7-Dibromo Bromine atomsIncreased antibacterial efficacy

The (R)-enantiomer shows 2–3× higher neuroprotective activity than the (S)-form due to stereoselective binding to inflammatory targets .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its antimicrobial activity . Research has demonstrated that this compound exhibits potent inhibitory effects against multidrug-resistant bacteria, particularly Staphylococcus aureus.

Case Study: Isolation from Marine Bacteria

A study isolated the compound from the marine bacterium Bacillus tequilensis MSI45, which was obtained from the sponge Callyspongia diffusa. The compound was characterized using spectroscopic techniques such as FT-IR and NMR. The results indicated a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L against multidrug-resistant S. aureus .

Bacterial Strain MIC (mg/L) MBC (mg/L)
Staphylococcus aureus15 ± 0.17220 ± 0.072

This study highlights the potential of this compound as a therapeutic agent for treating infections caused by resistant strains of bacteria.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been identified as possessing strong antioxidant properties . Antioxidants are crucial in preventing oxidative stress-related diseases.

Case Study: Isolated from Streptomyces spp.

Another study identified this compound in extracts from a novel Streptomyces strain isolated from mangrove soil. The extract exhibited significant antioxidant activity, suggesting that the compound could be beneficial in preventing free-radical-associated diseases .

Test Method Result
Reducing Power AssayStrong scavenging effect

The antioxidant capacity was evaluated through various assays demonstrating its potential role in health promotion and disease prevention.

Potential Therapeutic Uses

The diverse bioactivities of this compound suggest numerous therapeutic applications:

  • Antimicrobial Treatments : Effective against resistant bacterial strains.
  • Antioxidant Supplements : Potential use in dietary supplements to combat oxidative stress.
  • Pharmaceutical Development : As a lead compound for developing new antibiotics or antioxidant drugs.

Mechanism of Action

The mechanism of action of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins critical for the survival and proliferation of cancer cells. The compound’s ability to induce apoptosis and inhibit cell migration further contributes to its anticancer properties . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Key Findings :

  • The (R)-isomer exhibits superior antioxidant activity (81% at 0.1 mg/mL) compared to unsubstituted analogs (32% at 1 mg/mL), likely due to stereochemical and substituent effects .
  • Substitutions like phenylmethyl may enhance activity but require quantification .

Antimicrobial Activity

Compound Target Pathogen MIC/Inhibition Zone Reference ID
This compound Staphylococcus aureus Complete inhibition at 1× MIC (24 h)
3-Isobutyl derivative Pseudomonas aeruginosa Moderate inhibition
3-(Phenylmethyl) derivative Staphylococcus aureus MTCC-3160 Significant activity
Cyclo(Pro-Ala) (unsubstituted DKP) Burkholderia cepacia Weak activity

Key Findings :

  • The (R)-isomer shows rapid bactericidal effects against S. aureus, achieving complete inhibition within 24 hours .
  • Bulky substituents (e.g., phenylmethyl) enhance activity against Gram-positive pathogens, while smaller groups (e.g., isobutyl) are less effective against Gram-negative strains .

Antinematodal Activity

Compound Egg-Hatching Inhibition (%) J2 Nematode Mortality (%) Docking Score (kcal/mol) Reference ID
This compound 40–57.9% (20 mg/mL) Moderate -7.07
Thymine 50–75% (20 mg/mL) High -6.89
Hemi-pyocyanin 34.31–70.1% (20 mg/mL) High Not tested

Key Findings :

  • The moderate in vivo activity of the (R)-isomer contrasts with its robust in silico binding, highlighting possible bioavailability limitations .

Structural Analogs and SAR Insights

Compound Substituent Notable Activity Reference ID
Tryprostatin A 6-Methoxyindole + prenyl Anticancer (breast cancer)
3-[[2-(1,1-Dimethyl-2-propenyl)-1H-indol-3-yl]methyl] derivative Complex indole substituent Unreported bioactivity
Cyclo(Leu-Pro) 3-Isobutyl Algicidal (Microcystis aeruginosa)

Structure-Activity Relationship (SAR) Trends :

  • Prenylated indole moieties (e.g., in tryprostatin A) confer anticancer activity, absent in simpler alkyl-substituted DKPs .
  • Hydrophobic substituents (e.g., isobutyl, phenylmethyl) enhance membrane penetration, critical for antimicrobial and algicidal effects .

Biological Activity

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. The hexahydropyrrolo ring system enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of this compound:

  • Against Multidrug-Resistant Bacteria : A study isolated this compound from Bacillus tequilensis MSI45, demonstrating strong activity against multidrug-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L and Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg/L. This suggests its potential as an antibiotic agent in treating resistant infections .
  • Broader Antibacterial Spectrum : Another research highlighted its effectiveness against Acinetobacter baumannii, a notorious pathogen in healthcare settings. The compound was part of a broader screening of lactic acid bacteria isolates showing significant antibacterial activity .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • Free Radical Scavenging : Studies indicate that this compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. For instance, extracts containing this compound demonstrated significant scavenging abilities against free radicals .

Cytotoxicity and Genotoxicity

While the compound shows promising biological activities, its safety profile warrants attention:

  • Cytotoxic Effects : In vitro studies using RAW 264.7 cell lines revealed moderate cytotoxicity with a 50% inhibitory concentration (IC50) value of 500 µg/mL. This indicates that while the compound has therapeutic potential, careful consideration must be given to dosage to avoid adverse effects .
  • Genotoxicity Assessment : The genotoxicity studies conducted showed minimal chromosomal aberrations compared to standard antibiotics like streptomycin. This suggests a relatively safe profile concerning genetic damage .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Activity Findings Reference
AntimicrobialMIC: 15 mg/L against S. aureus
Effective against A. baumannii
AntioxidantStrong free radical scavenging activity
CytotoxicityIC50: 500 µg/mL on RAW 264.7 cells
GenotoxicityMinimal chromosomal aberrations

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione?

Answer:

  • Gas Chromatography (GC): Use a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas. Apply a multi-step temperature program: initial temperature 60°C (hold 2 min), ramp to 270°C at 10°C/min, and hold for 5 min. Retention indices (RI) and mass spectrometry (EI-MS) data should be cross-referenced with NIST Standard Reference Database 69 .
  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants and NOE effects. For example, the (R)-configuration can be confirmed by comparing chemical shifts of adjacent protons in the pyrrolidine and piperazine rings .
  • Polarimetry: Measure optical rotation (e.g., [α]D25[α]_D^{25} values) to verify enantiopurity, as stereochemical integrity is critical for biological activity .

Q. What synthetic routes are available for this compound?

Answer:

  • Boc Deprotection-Cyclization: Start with (R)-N-(t-Boc)-prolylglycine methyl ester. Deprotect with trifluoroacetic acid (TFA) in CH2_2Cl2_2 (2 h, room temperature), then cyclize in methanol under reflux with triethylamine (TEA) as a base. Yields typically reach 78% after purification via recrystallization in propanol .
  • Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected amino acids on Wang resin. Cleave with TFA/water/triisopropylsilane (95:2.5:2.5) and cyclize in dilute DMF with HATU/DIPEA. Monitor reaction progress via LC-MS .

Q. How is the stereochemical integrity of this compound validated during synthesis?

Answer:

  • Chiral HPLC: Employ a Chiralpak IC-3 column (4.6 × 150 mm, 3 μm) with hexane:isopropanol (80:20) at 1.0 mL/min. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 min .
  • X-ray Crystallography: Resolve crystal structures to confirm absolute configuration. For example, derivatives with 4-hydroxybenzyl substituents (e.g., (3S,8aR)-3-(4-hydroxybenzyl)-) have been validated via this method .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the pyrrolo-pyrazine core affect bioactivity?

Answer:

  • Substituent Effects:
    • Alkyl Chains (e.g., 2-methylpropyl): Enhance lipophilicity, improving membrane permeability. Derivatives like cyclo(Pro-Leu) show 4-fold increased activity against Staphylococcus aureus (MIC = 0.1 mg/mL) compared to the parent compound .
    • Aromatic Groups (e.g., benzyl): Introduce π-π interactions with target enzymes. Cyclo(Phe-Pro) derivatives inhibit Pseudomonas aeruginosa biofilm formation by 90% at 50 μM via quorum-sensing interference .
    • Polar Groups (e.g., 4-hydroxybenzyl): Improve solubility and antioxidant capacity (e.g., 81% radical scavenging at 0.1 mg/mL) .

Q. What mechanistic insights explain the anti-quorum sensing activity of this compound derivatives?

Answer:

  • LuxR Receptor Antagonism: Derivatives like cyclo(Pro-Ala) bind to the LuxR ligand-binding domain (Kd_d = 2.3 μM), preventing autoinducer-2 (AI-2) recognition. Validate via surface plasmon resonance (SPR) and luxP/luxQ reporter assays .
  • Biofilm Disruption: At sub-MIC concentrations (0.5× MIC), 3-isobutyl derivatives reduce Escherichia coli biofilm biomass by 70% via downregulation of csgA (curli fiber gene) and flhD (flagellar synthesis) .

Q. How can enantiomeric impurities in this compound synthesis be quantified?

Answer:

  • Chiral Derivatization: React with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher’s reagent) and analyze by 19F^{19}F-NMR. Enantiomeric excess (ee) ≥99% is achievable with optimized recrystallization in ethyl acetate/hexane .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode with a Q-TOF analyzer (resolution >30,000). Monitor [M+H]+^+ at m/z 155.0812 (theoretical) and assess isotopic patterns for contamination .

Q. What strategies improve the stability of this compound under physiological conditions?

Answer:

  • pH Optimization: Formulate in citrate buffer (pH 4.0–5.0) to minimize diketopiperazine ring hydrolysis. Stability studies show <5% degradation after 72 h at 37°C under these conditions .
  • Prodrug Design: Introduce ester-protected hydroxyl groups (e.g., acetyl or pivaloyl esters) at the 3-position. These hydrolyze in serum to release the active compound, extending half-life from 1.2 h to 6.8 h .

Methodological Tables

Table 1. Key Gas Chromatography Parameters for Purity Analysis

Column TypeStationary PhaseLength (m)ID (mm)Film Thickness (μm)Carrier GasTemperature Program
CapillaryVF-5MS300.250.25He60°C → 270°C (10°C/min)

Table 2. Bioactivity of Select Derivatives

DerivativeTarget OrganismActivity (IC50_{50} or MIC)Mechanism
Cyclo(Pro-Leu)Staphylococcus aureus0.1 mg/mLCell membrane disruption
Cyclo(Phe-Pro)Pseudomonas aeruginosa50 μMLuxR receptor antagonism
3-(4-Hydroxybenzyl)Free radicals (DPPH assay)81% scavenging at 0.1 mg/mLElectron donation to stabilize radicals

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.